ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Description
ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthylcarbonyl group, a chlorinated benzene ring, and an isopropyl ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
propan-2-yl 2-chloro-5-(naphthalene-2-carbonylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-13(2)28-21(27)18-12-17(9-10-19(18)23)24-22(29)25-20(26)16-8-7-14-5-3-4-6-15(14)11-16/h3-13H,1-2H3,(H2,24,25,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESODRVDUJQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthylcarbonyl intermediate: This step involves the reaction of 2-naphthylamine with a suitable carbonylating agent to form the naphthylcarbonyl intermediate.
Chlorination of the benzene ring: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The naphthylcarbonyl intermediate is then coupled with the chlorinated benzene ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the resulting compound with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
ISOPROPYL 2-CHLORO-5-({[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a benzofuran group instead of a naphthyl group.
ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a naphthoyl group instead of a naphthylcarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
